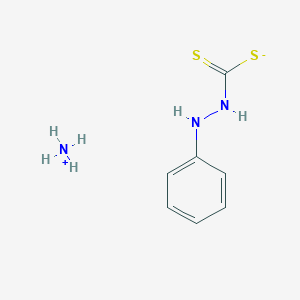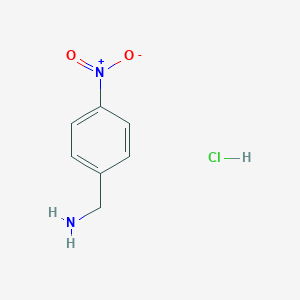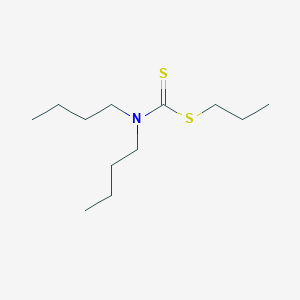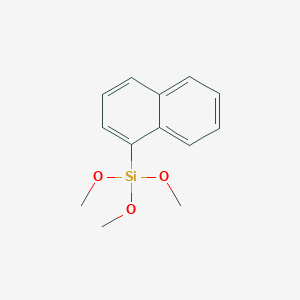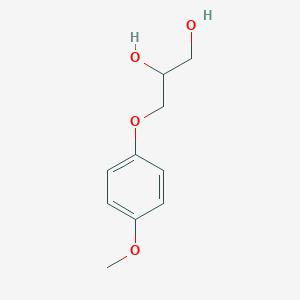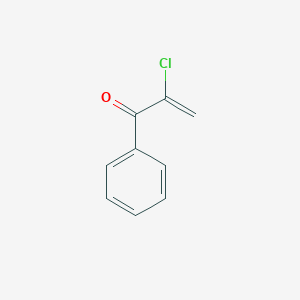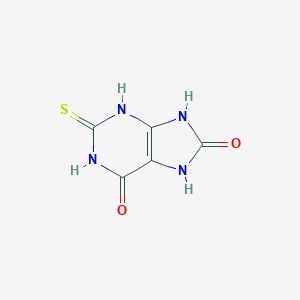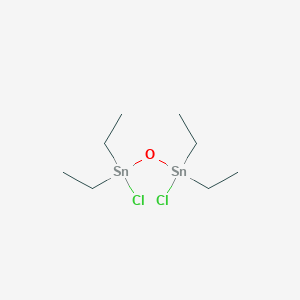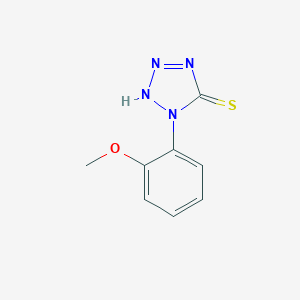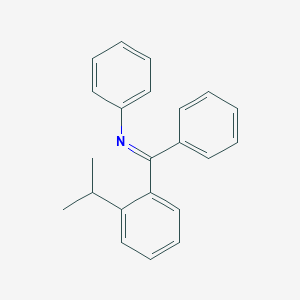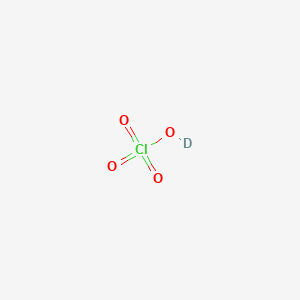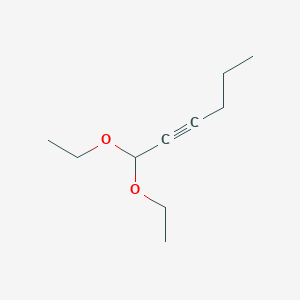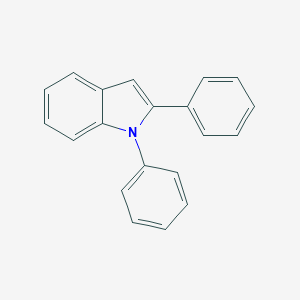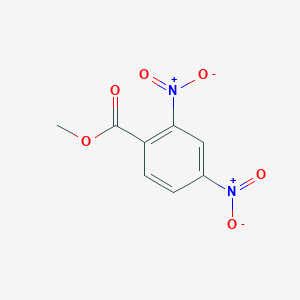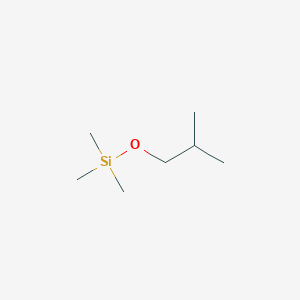
Silane, isobutoxytrimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silanes are a class of compounds that contain silicon and hydrogen atoms. They have a wide range of applications in various industries, including electronics, construction, and healthcare. Among the different types of silanes, isobutoxytrimethylsilane (IBOTMS) has gained significant attention due to its unique properties. IBOTMS is a colorless liquid that is soluble in organic solvents and has a boiling point of 117°C. It is commonly used as a precursor for the synthesis of various functionalized silanes and silica-based materials. In
科学研究应用
Silane, isobutoxytrimethyl- has a wide range of applications in scientific research, including materials science, nanotechnology, and biomedicine. Silane, isobutoxytrimethyl- can be used as a precursor for the synthesis of various functionalized silanes, such as amino-functionalized silanes, which are used in the preparation of silica-based materials for drug delivery and tissue engineering. Silane, isobutoxytrimethyl- can also be used in the synthesis of silica-coated magnetic nanoparticles, which have potential applications in magnetic resonance imaging (MRI) and cancer therapy. In addition, Silane, isobutoxytrimethyl- can be used in the preparation of self-assembled monolayers (SAMs) on silicon surfaces, which have applications in the development of biosensors and microelectronic devices.
作用机制
The mechanism of action of Silane, isobutoxytrimethyl- is not well understood, but it is believed to involve the reaction of the silane with surface hydroxyl groups to form a covalent bond. This results in the formation of a thin layer of silane on the surface, which can modify the surface properties, such as wettability and adhesion. The presence of the silane layer can also affect the biological and physiological properties of the surface, such as cell adhesion and protein adsorption.
生化和生理效应
Silane, isobutoxytrimethyl- has been shown to have a low toxicity and is not considered to be a significant health hazard. However, exposure to Silane, isobutoxytrimethyl- can cause irritation to the eyes, skin, and respiratory system. In addition, Silane, isobutoxytrimethyl- can react with water to form silanols, which can hydrolyze and release hydrogen gas, which can be flammable and explosive. Therefore, it is important to handle Silane, isobutoxytrimethyl- with care and to follow proper safety procedures.
实验室实验的优点和局限性
Silane, isobutoxytrimethyl- has several advantages for lab experiments, including its high purity, low toxicity, and ease of handling. It can be used as a precursor for the synthesis of various functionalized silanes, which can be used in the preparation of silica-based materials for drug delivery and tissue engineering. However, the synthesis of Silane, isobutoxytrimethyl- can be expensive, and it requires the use of hazardous chemicals and specialized equipment. In addition, the reactivity of Silane, isobutoxytrimethyl- with water can make it difficult to handle and store.
未来方向
There are several future directions for the research and development of Silane, isobutoxytrimethyl-, including the synthesis of new functionalized silanes with improved properties, the development of new methods for the preparation of silica-based materials, and the investigation of the biological and physiological effects of Silane, isobutoxytrimethyl-. In addition, the use of Silane, isobutoxytrimethyl- in the development of biosensors and microelectronic devices is an area of active research. Overall, Silane, isobutoxytrimethyl- has the potential to be a valuable tool for scientific research and technological innovation.
合成方法
Silane, isobutoxytrimethyl- can be synthesized using several methods, including the reaction of isobutyl alcohol with trimethylchlorosilane and sodium hydride. The reaction takes place in the presence of a catalyst, such as tetrabutylammonium fluoride. The yield of Silane, isobutoxytrimethyl- can be improved by using a solvent, such as toluene or dichloromethane. Another method of synthesizing Silane, isobutoxytrimethyl- involves the reaction of isobutyric anhydride with trimethylchlorosilane and sodium methoxide. This method yields a higher purity of Silane, isobutoxytrimethyl-, but it requires more steps and is more expensive.
属性
CAS 编号 |
18269-50-6 |
|---|---|
产品名称 |
Silane, isobutoxytrimethyl- |
分子式 |
C7H18OSi |
分子量 |
146.3 g/mol |
IUPAC 名称 |
trimethyl(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H18OSi/c1-7(2)6-8-9(3,4)5/h7H,6H2,1-5H3 |
InChI 键 |
ZQINJXJSYYRJIV-UHFFFAOYSA-N |
SMILES |
CC(C)CO[Si](C)(C)C |
规范 SMILES |
CC(C)CO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



